molecular formula C20H17NO2Se B14273398 Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- CAS No. 164031-28-1

Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-

Cat. No.: B14273398
CAS No.: 164031-28-1
M. Wt: 382.3 g/mol
InChI Key: ZGLBOWVJCIBDRR-UHFFFAOYSA-N
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Description

Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core with a phenyl group and a seleninyl group attached to it. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- typically involves the reaction of benzamide with phenylmethyl seleninyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- undergoes various chemical reactions, including:

    Oxidation: The seleninyl group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions are typically carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Brominated or nitrated benzamide derivatives.

Scientific Research Applications

Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- involves its interaction with specific molecular targets and pathways. The seleninyl group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular membranes and affect signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Phenylbenzamide: Similar structure but lacks the seleninyl group.

    N-Phenyl-2-(phenylmethyl)benzamide: Similar structure but with a different substituent.

Uniqueness

Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- is unique due to the presence of the seleninyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.

Properties

CAS No.

164031-28-1

Molecular Formula

C20H17NO2Se

Molecular Weight

382.3 g/mol

IUPAC Name

2-benzylseleninyl-N-phenylbenzamide

InChI

InChI=1S/C20H17NO2Se/c22-20(21-17-11-5-2-6-12-17)18-13-7-8-14-19(18)24(23)15-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22)

InChI Key

ZGLBOWVJCIBDRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Se](=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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